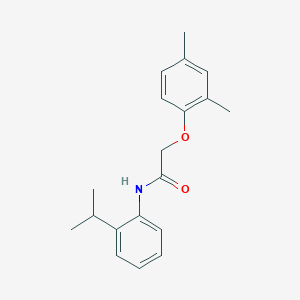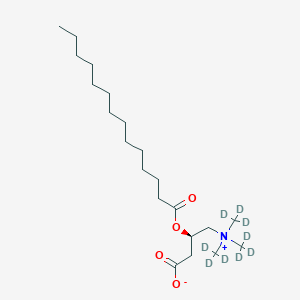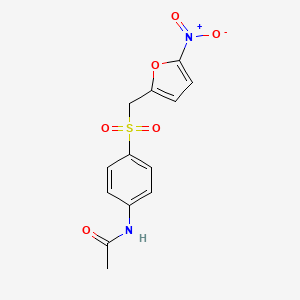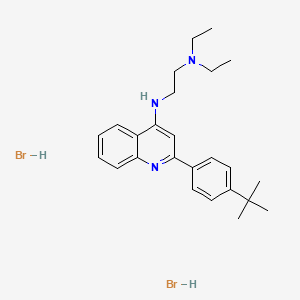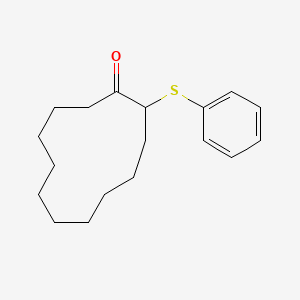
2-(Phenylthio)cyclododecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)cyclododecanone is an organic compound characterized by a twelve-membered ring structure with a phenylthio group attached to the second carbon of the cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylthio)cyclododecanone can be synthesized through the reaction of cyclododecanone with bromocyclohexane and lithium phenide . The reaction typically involves the use of cyclododecanone as the starting material, which undergoes a substitution reaction with bromocyclohexane in the presence of lithium phenide to form the desired product.
Industrial Production Methods
Industrial production methods for cyclododecanone, a precursor to this compound, involve the partial hydrogenation of cyclododecatriene to cyclododecene, followed by oxidation with dinitrogen monoxide . This process is efficient and can be scaled up for commercial production, ensuring high conversion rates and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)cyclododecanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanone derivatives.
Scientific Research Applications
2-(Phenylthio)cyclododecanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)cyclododecanone involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclododecanone: Similar structure but lacks the sulfur atom.
2-Cyclohexylcyclododecanone: Contains a cyclohexyl group instead of a phenylthio group.
Cyclododecanone: The parent compound without any substituents.
Uniqueness
2-(Phenylthio)cyclododecanone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the phenylthio group can participate in various oxidation and substitution reactions, making this compound versatile for synthetic applications.
Properties
CAS No. |
52190-43-9 |
|---|---|
Molecular Formula |
C18H26OS |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-phenylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C18H26OS/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2 |
InChI Key |
XXVUAQSDXPMMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





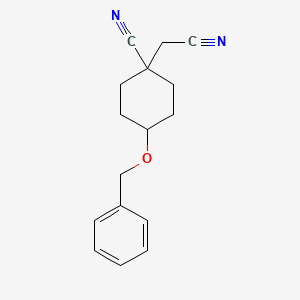
![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)

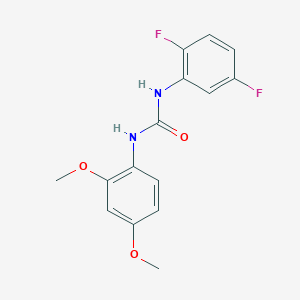

![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
